2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate
Overview
Description
2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, coatings, adhesives, and biomedical materials. This compound features a biphenyl group, which is a pair of benzene rings connected by a single bond, attached to an acrylate moiety through an ethoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate typically involves the reaction of 2-hydroxyethyl acrylate with 2-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in free radical polymerization to form polymers.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions on the biphenyl ring.
Major Products
Polymerization: Poly(2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate) is formed.
Hydrolysis: 2-hydroxyethyl acrylate and 2-biphenylcarboxylic acid are produced.
Substitution: Substituted biphenyl derivatives are obtained.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.
Biomedical Materials: Incorporated into hydrogels and other materials for drug delivery and tissue engineering.
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its excellent adhesion properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The biphenyl group can influence the electronic properties of the resulting polymer, affecting its thermal and mechanical properties. In biomedical applications, the compound’s ability to form hydrogels can be attributed to the hydrophilic nature of the acrylate group and the hydrophobic interactions of the biphenyl moiety.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl Acrylate: Lacks the biphenyl group, resulting in different physical and chemical properties.
2-Phenoxyethyl Acrylate: Contains a phenyl group instead of a biphenyl group, leading to variations in polymer properties.
2-(4-Biphenylyloxy)ethyl Methacrylate: Similar structure but with a methacrylate group, which can affect polymerization behavior and properties.
Uniqueness
2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric effects. This uniqueness can be leveraged to design polymers with tailored properties for specific applications, such as enhanced thermal stability or improved mechanical strength.
Properties
IUPAC Name |
2-(2-phenylphenoxy)ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-17(18)20-13-12-19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQKPWSBFZARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72009-86-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72009-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601320423 | |
Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72009-86-0, 91442-24-9 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-2-ol, ethoxylated, esters with acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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